Diazoline

Description

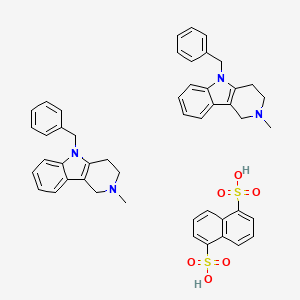

Properties

CAS No. |

6153-33-9 |

|---|---|

Molecular Formula |

C29H28N2O6S2 |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |

InChI Key |

UBHSARJULCDNFC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

6153-33-9 |

Pictograms |

Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

diazolin diazoline Fabahistin Incidal mebhydrolin napadisylate mebhydroline 1,5-naphthalenedisulfonate Omeril |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into Diazirine Photochemistry: Mechanisms and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diazirine-based photochemistry has emerged as a powerful tool in chemical biology and drug discovery, primarily through its application in photoaffinity labeling (PAL).[1][2][3] This technique allows for the elucidation of complex biological interactions, such as those between ligands and receptors, enzymes and substrates, and protein-protein interactions.[1][2][3] Diazirines are three-membered ring structures containing a nitrogen-nitrogen double bond. Their small size and ability to be activated by biocompatible long-wave UV light make them ideal for probing biological systems with minimal perturbation.[1] Upon photoactivation, diazirines generate highly reactive carbene intermediates that can form covalent bonds with nearby molecules, thus "capturing" transient interactions for subsequent analysis.[1][4] This guide provides a comprehensive overview of the core principles of diazirine photochemistry, its mechanism of action, and detailed experimental protocols for its application.

Core Principles of Diazirine Photochemistry

The utility of diazirines in photoaffinity labeling stems from their unique photochemical properties. When irradiated with UV light, typically in the range of 330-370 nm, the diazirine ring undergoes irreversible decomposition to yield a highly reactive carbene species and nitrogen gas.[5] This process is highly efficient and occurs on a very short timescale, allowing for the capture of dynamic molecular interactions.

Mechanism of Photoactivation

The photoactivation of diazirines is a multi-step process that involves the formation of key reactive intermediates. Recent studies have revealed a two-step pathway for the photolysis of alkyl diazirines, which involves the sequential generation of a diazo intermediate followed by a carbene intermediate.[6][7]

-

Formation of the Diazo Intermediate: Upon absorption of a photon, the diazirine can isomerize to a linear diazo compound. This diazo intermediate is relatively more stable than the carbene but is still a reactive species.[6][7]

-

Formation of the Carbene Intermediate: The diazo intermediate can then absorb a second photon or, in some cases, spontaneously decompose to release nitrogen gas and form the highly reactive carbene. The carbene is an electron-deficient species with a vacant p-orbital, making it extremely reactive and capable of inserting into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds.[6][7]

The relative contributions of the diazo and carbene intermediates to the labeling process can be influenced by the structure of the diazirine (alkyl vs. aryl) and the experimental conditions, such as pH.

Caption: Photochemical decomposition pathway of diazirine upon UV irradiation.

Mechanism of Action in Photoaffinity Labeling

In the context of photoaffinity labeling, a diazirine moiety is incorporated into a molecule of interest, such as a drug candidate or a known ligand, to create a "photo-probe." This probe is then introduced into a biological system, where it can interact with its target biomolecule(s).

The general workflow is as follows:

-

Incubation: The photo-probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow for binding to its target.

-

Photoactivation: The sample is irradiated with UV light at a wavelength that activates the diazirine (typically 350-365 nm) but minimizes damage to the biological components.[1]

-

Covalent Crosslinking: The photogenerated carbene (and to some extent, the diazo intermediate) reacts with amino acid residues in close proximity to the binding site, forming a stable covalent bond.

-

Analysis: The covalently labeled biomolecules are then detected and identified using various analytical techniques, such as mass spectrometry, to pinpoint the binding site and identify the interacting partners.

The reactivity of the intermediates plays a crucial role in the outcome of the labeling experiment. Alkyl diazo intermediates have been shown to exhibit a preference for labeling acidic amino acid residues (aspartic acid and glutamic acid) in a pH-dependent manner. In contrast, the carbene intermediate is much more reactive and less selective, capable of inserting into a broader range of amino acid side chains and even the polypeptide backbone.[6][7]

Caption: A schematic overview of a typical photoaffinity labeling experiment.

Application in Elucidating GPCR Signaling: A Case Study of the A2A Adenosine Receptor

Diazirine-based PAL has been instrumental in studying the structure and function of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are major drug targets. A notable example is the use of a novel diazirine-based photoaffinity probe to elucidate the ligand-binding site of the human A2A adenosine receptor (A2AAR).

In this study, a photo-probe incorporating a diazirine moiety was designed to bind to the A2AAR. Upon photoactivation, the probe covalently labeled the receptor. Subsequent proteolysis and mass spectrometry analysis identified the specific amino acid residues that were cross-linked, providing valuable insights into the ligand-binding pocket of the receptor. This information is critical for understanding the mechanism of receptor activation and for the rational design of new drugs targeting this receptor.

Caption: Workflow for identifying the ligand-binding site of the A2AAR.

Quantitative Data in Diazirine Photochemistry

The efficiency of diazirine photochemistry can be characterized by several quantitative parameters. These values are crucial for designing and interpreting photoaffinity labeling experiments.

| Parameter | Typical Value Range | Significance |

| Optimal Wavelength (λmax) | 345 - 370 nm | Wavelength for maximal photoactivation of the diazirine. |

| Quantum Yield (Φ) | 0.1 - 0.5 | Efficiency of the photochemical reaction (molecules reacted per photon absorbed). |

| Carbene Half-life | Nanoseconds | The extremely short lifetime of the carbene ensures that crosslinking is highly localized to the binding site. |

| Kinetic Rate Constants (k) | Varies with conditions | Describes the rates of diazirine to diazo and diazo to carbene conversion.[6] |

Experimental Protocols

Synthesis of a Diazirine-Containing Photo-Probe

The synthesis of a diazirine probe typically involves the introduction of a diazirine-containing building block into a molecule of interest. A common strategy is to use an amine-reactive N-hydroxysuccinimide (NHS) ester of a diazirine-containing carboxylic acid.

Materials:

-

Amine-containing molecule of interest

-

NHS-diazirine crosslinker (e.g., succinimidyl 4,4'-azipentanoate)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

Protocol:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Dissolve the NHS-diazirine crosslinker in the organic solvent.

-

Add the NHS-diazirine solution to the solution of the amine-containing molecule. The molar ratio will need to be optimized, but a 1.5- to 2-fold molar excess of the crosslinker is a good starting point.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine).

-

Purify the photo-probe using an appropriate method, such as HPLC or dialysis, to remove unreacted crosslinker and byproducts.

Photoaffinity Labeling of a Protein Target

Materials:

-

Purified photo-probe

-

Biological sample (e.g., purified protein, cell lysate)

-

UV lamp with an emission maximum around 365 nm (e.g., mercury vapor lamp or LED array)

-

Reaction vessels (e.g., quartz cuvettes, microcentrifuge tubes)

Protocol:

-

Incubate the photo-probe with the biological sample in an appropriate buffer. The concentration of the probe and the incubation time should be optimized based on the binding affinity of the probe for its target.

-

Transfer the sample to a suitable reaction vessel for irradiation.

-

Place the sample at a fixed distance (e.g., 1-5 cm) from the UV lamp.

-

Irradiate the sample for a predetermined amount of time (typically 1-15 minutes). The optimal irradiation time depends on the lamp intensity and the photoreactivity of the probe.

-

After irradiation, the sample is ready for downstream analysis.

Identification of Labeled Proteins by Mass Spectrometry

Materials:

-

Photolabeled protein sample

-

SDS-PAGE reagents

-

In-gel digestion reagents (e.g., trypsin)

-

LC-MS/MS system

Protocol:

-

Separate the photolabeled proteins by SDS-PAGE.

-

Visualize the proteins in the gel (e.g., by Coomassie staining).

-

Excise the protein band of interest from the gel.

-

Perform in-gel digestion of the protein with a protease such as trypsin.

-

Extract the resulting peptides from the gel.

-

Analyze the peptide mixture by LC-MS/MS.

-

Use specialized software to search the MS/MS data against a protein database to identify the protein and the site of crosslinking. Different fragmentation methods like Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD) can be employed to improve the identification of cross-linked peptides.

Conclusion

Diazirine photochemistry offers a robust and versatile platform for investigating molecular interactions in complex biological systems. The ability to generate highly reactive carbene intermediates upon photoactivation allows for the covalent capture of transient binding events with high spatial and temporal resolution. As our understanding of the nuanced reaction mechanisms of diazirine photolysis continues to grow, so too will our ability to design more sophisticated and effective photo-probes for a wide range of applications in drug discovery and chemical biology.

References

- 1. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photoaffinity Labeling Using Diazirines

For Researchers, Scientists, and Drug Development Professionals

Photoaffinity labeling (PAL) has emerged as a powerful chemical biology tool for identifying and characterizing transient and stable biomolecular interactions.[1][2] Among the various photoreactive moieties utilized, diazirines have gained significant popularity due to their small size, high reactivity, and relative stability in the dark.[3][4] This guide provides a comprehensive overview of the fundamental principles of diazirine-based photoaffinity labeling, detailed experimental protocols, and data interpretation strategies to facilitate its successful implementation in research and drug discovery.

Core Principles of Diazirine-Based Photoaffinity Labeling

The cornerstone of diazirine-based PAL is the light-induced generation of a highly reactive carbene intermediate from a stable diazirine precursor.[3] This process allows for the covalent crosslinking of a probe molecule to its interacting biological target, enabling subsequent identification and characterization.

The Photochemistry of Diazirines

Upon irradiation with UV light, typically in the range of 350-380 nm, the three-membered diazirine ring undergoes irreversible decomposition, releasing molecular nitrogen and generating a carbene.[3][5] This carbene is a highly reactive species with an extremely short lifetime, capable of inserting into various chemical bonds, including C-H, O-H, N-H, and even C-C bonds, in a proximity-dependent manner.[3]

A critical aspect of diazirine photochemistry is the potential for the diazirine to isomerize into a linear diazo compound.[3][6][7] This diazo intermediate can also be photoactivated to generate a carbene, or in the case of alkyl diazirines, it can be protonated to form a diazonium species that acts as an alkylating agent, preferentially reacting with acidic residues like aspartate and glutamate.[6][8][9] This dual reactivity pathway can influence the labeling pattern and should be considered during experimental design and data analysis.

Advantages of Diazirine Photoprobes

Diazirine-based probes offer several advantages over other photoactivatable groups:

-

Small Size: The diazirine group is minimally larger than a methyl group, reducing the likelihood of steric hindrance that could perturb the natural interaction between the probe and its target.[1]

-

High Reactivity: The generated carbene is highly reactive and can insert into a wide range of chemical bonds, providing a more comprehensive snapshot of the binding interface.[3]

-

Longer Wavelength Activation: Diazirines are typically activated by UV-A light (350-380 nm), which is less damaging to biological samples compared to the shorter wavelengths required for other photoprobes like aryl azides.[3][10]

-

Chemical Stability: Diazirines are generally stable in the dark and under typical physiological conditions, allowing for controlled initiation of the crosslinking reaction.[3]

Quantitative Data Summary

The efficiency and specificity of photoaffinity labeling are influenced by several factors, including the type of diazirine, irradiation conditions, and probe concentration.

Table 1: Comparison of Alkyl and Aryl Diazirine Properties

| Feature | Alkyl Diazirine | Aryl Diazirine (e.g., trifluoromethylphenyl diazirine) | References |

| Primary Reactive Intermediate | Carbene and Diazo/Diazonium | Primarily Carbene | [6][8][9] |

| Labeling Preference | Preferential labeling of acidic residues (Asp, Glu) due to the diazo intermediate. | More promiscuous labeling, characteristic of carbene insertion. | [6][8][9][11] |

| pH Dependence | Labeling efficiency is often pH-dependent, with higher efficiency at lower pH. | Labeling is generally pH-independent. | [6] |

| Crosslinking Efficiency | Can be lower due to quenching of the diazo intermediate by water. | Often higher due to the direct formation of the highly reactive carbene. | [12] |

| Half-life of Reactive Species | The carbene has a very short lifetime (nanoseconds), while the diazo intermediate can be longer-lived. | The carbene has an extremely short lifetime. | [3][12] |

Table 2: Typical Experimental Parameters for Diazirine Photoaffinity Labeling

| Parameter | Typical Range | Notes | References |

| Probe Concentration | 0.1 - 20 µM | Optimal concentration should be determined empirically for each system. | [1][13] |

| UV Irradiation Wavelength | 350 - 365 nm | Minimizes damage to biological molecules. | [1][5][13] |

| UV Irradiation Time | 1 - 30 minutes | Dependent on the lamp intensity, distance to the sample, and probe reactivity. | [1][14][15] |

| UV Light Source | 1000W Hg(Xe) lamp, UV LED lamp | High-intensity sources can reduce irradiation time. | [1][12] |

| Distance from Light Source | ~5-6 cm | Should be kept consistent for reproducible results. | [1][15] |

| Temperature | 4°C or on ice | To minimize protein degradation and non-specific reactions. | [14][15] |

Key Experimental Protocols

Successful photoaffinity labeling experiments require careful planning and execution. Below are detailed methodologies for key experiments.

Protocol 1: In-Cell Photoaffinity Labeling and Target Identification using Click Chemistry

This protocol describes a general workflow for identifying the cellular targets of a small molecule using a diazirine-containing probe equipped with a bioorthogonal handle (e.g., an alkyne) for subsequent enrichment.

Materials:

-

Cells of interest

-

Diazirine-alkyne photoaffinity probe

-

Photo-stable competitor compound (parent molecule of the probe)

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

UV irradiation source (365 nm)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-biotin reporter tag

-

Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and reagents

-

Mass spectrometry-compatible reagents (e.g., trypsin, ammonium bicarbonate, DTT, iodoacetamide)

Methodology:

-

Cell Treatment:

-

Seed cells and grow to the desired confluency.

-

Treat cells with the diazirine-alkyne probe at a predetermined optimal concentration (e.g., 1-10 µM) for a specified time.

-

For the competition control, pre-incubate a separate set of cells with a 50-100 fold excess of the photo-stable competitor compound before adding the probe.

-

Include a no-UV control where cells are treated with the probe but not irradiated.

-

-

UV Irradiation:

-

Wash the cells with cold PBS to remove unbound probe.

-

Place the cell culture plate on ice and irradiate with 365 nm UV light for a predetermined time (e.g., 1-20 minutes).[14]

-

-

Cell Lysis:

-

After irradiation, wash the cells again with cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Click Chemistry Reaction:

-

To the clarified lysate, add the azide-biotin reporter tag, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours to conjugate the biotin tag to the alkyne-probe-labeled proteins.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Mass Spectrometry and Data Analysis:

Protocol 2: Competitive Photoaffinity Labeling Assay

This assay is crucial for validating the specificity of the probe-target interaction.

Methodology:

-

Prepare a series of samples containing the target protein (or cell lysate) and a fixed concentration of the diazirine probe.

-

To these samples, add increasing concentrations of a photo-stable competitor compound.

-

Incubate the samples to allow for binding equilibrium to be reached.

-

Irradiate the samples with UV light to induce crosslinking.

-

Analyze the extent of labeling by a suitable method, such as in-gel fluorescence (if the probe has a fluorescent tag) or western blotting for a specific target.

-

A specific interaction will be demonstrated by a dose-dependent decrease in labeling of the target protein with increasing concentrations of the competitor.[1]

Visualizations of Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathway elucidation.

Caption: General workflow for target identification using diazirine-based photoaffinity labeling.

Caption: Elucidation of a GPCR signaling pathway using a diazirine probe.

By understanding the core principles, employing robust experimental protocols, and carefully interpreting the data, researchers can effectively leverage diazirine-based photoaffinity labeling to unravel complex biological interactions and accelerate the drug discovery process.

References

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.vu.nl [research.vu.nl]

- 5. researchgate.net [researchgate.net]

- 6. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 11. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]

- 12. Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

- 15. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to Diazirine Crosslinking for Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diazirine Photo-Crosslinking

Diazirine-based photo-crosslinking has emerged as a powerful technique for the covalent capture of protein-protein interactions (PPIs) in their native cellular environment.[1] This method offers significant advantages for elucidating complex protein networks, validating drug targets, and understanding dynamic cellular processes.[2][3] Diazirines are small, stable three-membered ring structures that, upon activation with long-wave ultraviolet (UV) light (typically 350-370 nm), generate highly reactive carbene or diazo intermediates.[4][5] These intermediates can rapidly and non-specifically insert into neighboring C-H, N-H, and O-H bonds, effectively creating a "snapshot" of proteins in close proximity.[6] The small size of the diazirine moiety minimizes potential steric hindrance, and its stability in the absence of UV light allows for controlled initiation of the crosslinking reaction.[1]

Core Principles of Diazirine Chemistry

The utility of diazirine crosslinkers lies in their photo-inducible reactivity. In the dark, diazirines are chemically inert, allowing for their incorporation into biological systems without immediate perturbation. Upon irradiation with UV light, the diazirine ring loses a molecule of dinitrogen (N2) to form a short-lived, highly reactive carbene intermediate.[4] This carbene can then undergo insertion into a wide range of chemical bonds present in amino acid side chains and the polypeptide backbone of nearby proteins.[6]

Recent studies have revealed a two-step photo-reaction mechanism for some alkyl diazirines, where a diazo intermediate is first generated, which can then be further photoactivated to a carbene.[7] The diazo intermediate shows a preference for reacting with polar residues, and by tuning the light intensity and duration, it is possible to bias the reaction towards either the diazo or carbene-mediated pathway.[7][8]

Advantages of Diazirine Crosslinkers:

-

Small Size: Minimizes steric hindrance that could disrupt natural protein interactions.[1]

-

Stability: Chemically stable in the absence of UV light, allowing for controlled reaction initiation.[1]

-

Long-Wavelength Activation: Activated by long-wave UV light (350-370 nm), which is less damaging to biological macromolecules compared to shorter wavelengths.[4]

-

Versatility: A variety of diazirine crosslinkers are available with different spacer arm lengths, cleavable linkages, and membrane permeability.[9]

Quantitative Data on Common Diazirine Crosslinkers

A range of succinimidyl-ester diazirine (SDA) reagents are commercially available, which combine amine-reactive chemistry with diazirine-based photochemistry. The NHS-ester group reacts with primary amines (e.g., lysine residues and N-termini) on a "bait" protein, which is then used to "fish" for interacting "prey" proteins upon photoactivation.

| Crosslinker | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Key Characteristics |

| SDA (Succinimdyl Diazirine) | 3.9 | No | Yes | Short, non-cleavable crosslinker for intracellular studies. |

| LC-SDA (Long Chain SDA) | 12.5 | No | Yes | Longer spacer arm for capturing more distant interactions. |

| SDAD (NHS-SS-Diazirine) | 12.5 | Yes (Disulfide Bond) | Yes | Cleavable with reducing agents like DTT or TCEP, facilitating downstream analysis. |

| Sulfo-SDA | 3.9 | No | No | Sulfonated for increased water solubility and impermeability to cell membranes; ideal for cell-surface crosslinking. |

| Sulfo-LC-SDA | 12.5 | No | No | Water-soluble with a longer spacer arm for cell-surface applications. |

| Sulfo-SDAD | 12.5 | Yes (Disulfide Bond) | No | Water-soluble and cleavable, designed for cell-surface protein interaction studies. |

Experimental Protocols

General Workflow for Diazirine Crosslinking and Mass Spectrometry Analysis

The following is a generalized workflow for a typical diazirine crosslinking experiment aimed at identifying protein-protein interactions.

Detailed Methodology for In-Cell Crosslinking

This protocol provides a step-by-step guide for performing an in-cell crosslinking experiment using an NHS-ester diazirine reagent.

Materials:

-

Cultured cells expressing the protein of interest

-

Phosphate-Buffered Saline (PBS), ice-cold

-

NHS-ester diazirine crosslinker (e.g., SDA for intracellular or Sulfo-SDA for cell-surface)

-

Anhydrous DMSO (for non-sulfonated crosslinkers)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

UV lamp (365 nm)

-

Cell lysis buffer with protease inhibitors

Procedure:

-

Cell Preparation:

-

Wash cultured cells twice with ice-cold PBS to remove any amine-containing media components.[10]

-

-

NHS-Ester Labeling (in the dark):

-

Immediately before use, prepare a stock solution of the diazirine crosslinker in the appropriate solvent (e.g., DMSO for SDA, PBS for Sulfo-SDA).[11]

-

Dilute the crosslinker in ice-cold PBS to the desired final concentration (typically 0.5-2 mM).[11]

-

Incubate the cells with the crosslinker solution for 30-60 minutes on ice.[10]

-

-

Quenching and Washing:

-

Photo-activation:

-

Resuspend the cells in ice-cold PBS.

-

Expose the cell suspension to UV light (365 nm) on ice for 5-15 minutes.[10] The optimal irradiation time should be determined empirically.

-

-

Cell Lysis and Downstream Processing:

-

Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

The cell lysate can then be processed for downstream analysis, such as affinity purification of the bait protein and its crosslinked partners, followed by SDS-PAGE and in-gel digestion.

-

Mass Spectrometry and Data Analysis

-

Protein Digestion: The crosslinked protein complexes are typically digested with a protease, most commonly trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Various fragmentation methods can be employed, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD), to identify the crosslinked peptides.[12][13]

-

Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS spectra. This allows for the identification of the interacting proteins and the specific sites of crosslinking.

Visualization of a Signaling Pathway: EGFR Signaling

Diazirine crosslinking is a valuable tool for studying dynamic signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer, serves as an excellent example.[14][15] Upon binding of its ligand, EGF, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades.[16]

Diazirine crosslinking can be employed to capture the transient interactions between activated EGFR and its downstream effectors like Grb2, providing valuable insights into the composition and dynamics of these signaling complexes.[17][18]

Conclusion

Diazirine crosslinking coupled with mass spectrometry is a robust and versatile method for the in vivo analysis of protein-protein interactions. Its ability to capture transient and weak interactions in a native cellular context makes it an invaluable tool for researchers in basic science and drug development. By carefully selecting the appropriate crosslinking reagent and optimizing experimental conditions, scientists can gain unprecedented insights into the intricate networks that govern cellular function.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

- 6. Diazirine - Wikipedia [en.wikipedia.org]

- 7. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. communities.springernature.com [communities.springernature.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

A Technical Guide to Diazirines in Chemical Biology: Advantages and Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of diazirines, a class of compact, photo-activatable chemical groups that have become indispensable tools in chemical biology. We will explore their core advantages over other photoreactive moieties, detail their mechanism of action, and provide practical experimental workflows for their application in target identification and interaction mapping.

Introduction to Photoaffinity Labeling (PAL)

Photoaffinity labeling (PAL) is a powerful strategy used to identify and map biomolecular interactions in complex biological systems.[1] The technique relies on a "probe" molecule, which is a modified version of a ligand of interest (e.g., a drug, metabolite, or peptide) equipped with a photoreactive chemical group (PCG).[1] This probe is introduced into a biological system where it binds to its target protein(s). Subsequent irradiation with UV light activates the PCG, generating a highly reactive intermediate that forms a stable, covalent bond with the interacting partner in close proximity.[2] This covalent capture allows for the subsequent isolation, enrichment, and identification of the target protein, often via mass spectrometry.[3] While several PCGs exist, including aryl azides and benzophenones, diazirines have emerged as a preferred choice for many applications due to a unique combination of advantageous properties.[2][4]

Core Advantages of Diazirines

Diazirines offer a compelling set of features that make them highly effective for studying molecular interactions in native environments.

-

Minimal Size and Perturbation: The diazirine functional group is exceptionally small, nearly isosteric to a methyl group.[5] This minimalist size allows it to be incorporated into small molecules, peptides, or natural products with minimal steric disruption, thereby preserving the parent molecule's intrinsic binding affinity and biological activity.[5][6] In contrast, bulkier groups like benzophenones can significantly alter a ligand's properties, potentially leading to reduced binding or off-target effects.[7][8]

-

Biocompatible Activation: Diazirines are typically activated by long-wavelength UV light, generally in the 350-380 nm range.[1][9] This wavelength is comparatively gentle and less damaging to sensitive biological macromolecules like proteins and nucleic acids, compared to the lower wavelengths (< 300 nm) required for aryl azides.[10][11]

-

Chemical Stability: Before photoactivation, diazirines exhibit remarkable stability across a wide range of chemical conditions. They are resistant to acids, bases, and various nucleophiles, and are stable in ambient light, which simplifies their synthesis, handling, and incorporation into complex probes.[5][9][10]

-

High Reactivity & Proximity-Dependent Labeling: Upon irradiation, diazirines extrude nitrogen gas to form a highly reactive carbene intermediate.[10][12] This carbene is capable of inserting into a wide variety of chemical bonds, including strong C-H bonds, as well as O-H and N-H bonds, found in all amino acid residues.[10][13] This promiscuous reactivity ensures that labeling occurs with the nearest available residue upon activation.

-

Short-Lived Intermediate for High Specificity: The generated carbene has an extremely short lifetime, on the order of pico- to nanoseconds.[14][15] It is rapidly quenched by water if it does not immediately react with a nearby molecule.[10][15] While this leads to lower absolute crosslinking yields (often <10%), it is a significant advantage.[1][15] It ensures that labeling is restricted to molecules in the immediate vicinity of the probe at the moment of irradiation, thereby minimizing the risk of "off-target" labeling of distal or non-specific binders.[1][10]

Mechanism of Photochemical Activation

The photoactivation of diazirines is a nuanced process. Upon irradiation with UV light (~360 nm), the diazirine ring is excited. It can then follow two primary pathways to generate the reactive species responsible for crosslinking.[16][17]

-

Direct Carbene Formation: The excited diazirine can directly eliminate a molecule of dinitrogen (N₂) to form a highly reactive, short-lived carbene.[1][9]

-

Isomerization to Diazo Intermediate: Alternatively, the diazirine can first isomerize to a linear diazo compound.[16][18] This diazo intermediate can then be further photo-excited to generate the carbene. More importantly, in biological systems, the diazo intermediate can be protonated by acidic amino acid residues (e.g., aspartic acid, glutamic acid) to form a reactive diazonium ion, which then acts as an alkylating agent to covalently label the protein.[7][16]

This dual mechanism explains the observed labeling preferences of some diazirine probes, particularly the tendency of alkyl diazirines to preferentially label acidic residues.[7][19] In contrast, aryl-trifluoromethyl diazirines are more likely to react via a "true" carbene mechanism, leading to broader, less biased labeling.[19]

Caption: Photochemical activation pathways of a diazirine probe.

Comparative Analysis of Photoreactive Groups

The choice of a photoreactive group is critical for the success of a PAL experiment. Diazirines offer a distinct profile of properties when compared to benzophenones and aryl azides.

| Feature | Diazirines | Benzophenones | Aryl Azides |

| Relative Size | Smallest (minimal perturbation)[5] | Bulky (potential for steric hindrance)[7] | Moderately bulky |

| Activation Wavelength | ~350-380 nm (biocompatible)[1] | ~330-365 nm[1] | < 300 nm (potentially damaging)[10] |

| Irradiation Time | Short[2] | Often requires long periods[10] | Short |

| Reactive Intermediate | Carbene (highly reactive)[10] | Triplet Diradical (ketyl radical)[1] | Nitrene |

| Reaction Mechanism | C-H, O-H, N-H insertion; Alkylation[10][16] | H-atom abstraction, primarily from C-H[15] | Insertion, rearrangement |

| Chemical Stability | High (stable to acid, base, light)[5][10] | High | Less stable, can react with thiols |

| Quenching by Water | Yes (high, ensures proximity labeling)[15] | No (higher crosslinking efficiency)[15] | Moderate |

Key Applications in Chemical Biology

The unique advantages of diazirines have led to their widespread adoption in a variety of chemical biology applications.

-

Target Deconvolution: A primary use is to identify the cellular targets of drugs, phenotypic screening hits, and natural products.[20][21] A diazirine-alkyne tag is often appended to the small molecule of interest, which is then used to covalently label its binding partners in cell lysates or live cells. The alkyne handle allows for the subsequent "clicking" on of a biotin tag for enrichment and mass spectrometry-based identification.[5]

-

Mapping Protein-Protein Interactions (PPIs): Diazirine-functionalized amino acids, such as photo-leucine and photo-methionine, can be metabolically incorporated into proteins.[13] Upon photoactivation in living cells, these modified proteins crosslink to their immediate interaction partners, enabling the capture of even transient or weak PPIs for subsequent analysis.[14]

-

Probing Protein-Nucleic Acid Interactions: Diazirines can be synthetically incorporated into the bases or backbone of DNA or RNA.[11] These probes are invaluable for mapping the binding sites of proteins on nucleic acids with high resolution.[11]

-

Activity-Based Protein Profiling (ABPP): In ABPP, diazirine-based probes are designed to target the active sites of specific enzyme families.[22] Covalent labeling by the probe provides a readout of enzyme activity, enabling applications in drug discovery and functional proteomics.

Experimental Protocols & Workflow

A typical photoaffinity labeling experiment for target identification follows a well-defined workflow, which includes a critical competition control to ensure labeling specificity.

Generalized Protocol for Target Identification in Cell Lysate

-

Probe Preparation: Synthesize or procure a photoaffinity probe consisting of the ligand of interest, a diazirine moiety, and a reporter handle (e.g., a terminal alkyne). Prepare a stock solution (e.g., 10-20 mM) in DMSO.

-

Lysate Preparation: Prepare a soluble proteome fraction from cells or tissues of interest in a suitable buffer (e.g., PBS or Tris-based buffer), determining the total protein concentration.

-

Labeling and Competition:

-

Sample A (Probe): Aliquot cell lysate and add the diazirine probe to the desired final concentration (e.g., 1-20 µM).

-

Sample B (Competition Control): To a separate aliquot, first add a 50-100 fold molar excess of the parent compound (the ligand without the diazirine/alkyne tag).[5] Incubate for 15-30 minutes to pre-saturate the specific binding sites. Then, add the diazirine probe at the same concentration as in Sample A.

-

Sample C (No UV Control): Prepare a sample identical to Sample A but keep it protected from light during the irradiation step.

-

-

Incubation: Incubate all samples for a set period (e.g., 30-60 minutes) at 4°C to allow the probe to bind to its target(s).

-

UV Irradiation: Place the samples (A and B) on ice in a clear microplate or petri dish. Irradiate with a 365 nm UV lamp for 5-15 minutes.[23] The optimal time depends on the lamp's power and distance from the sample.[5] Keep the control sample (C) covered in foil.

-

Click Chemistry: To each sample, add the reagents for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): an azide-functionalized reporter tag (e.g., Azide-Biotin), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate for 1 hour at room temperature.

-

Enrichment (for Biotin Tag): Add streptavidin-coated agarose or magnetic beads to each sample and incubate for 1-2 hours at 4°C to capture biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

Analysis:

-

SDS-PAGE: Elute the captured proteins from the beads, resolve them by SDS-PAGE, and visualize either by in-gel fluorescence (if a fluorescent tag was used) or by silver staining/Western blotting. Specific targets should appear as bands in the probe lane (A) but be significantly reduced or absent in the competition control lane (B).

-

Mass Spectrometry: For unbiased identification, perform on-bead tryptic digestion of the captured proteins, followed by LC-MS/MS analysis to identify the enriched proteins.

-

Caption: Experimental workflow for target identification using a diazirine probe.

Conclusion

Diazirines have solidified their role as a premier class of photo-crosslinkers for chemical biology research. Their minimal size, high stability, biocompatible activation wavelength, and the highly specific, proximity-dependent labeling afforded by their short-lived carbene intermediates provide a powerful toolkit for covalently capturing and identifying biomolecular interactions. From deconvoluting the targets of novel therapeutics to mapping complex protein interaction networks in living cells, diazirine-based probes continue to enable discoveries at the forefront of chemical biology and drug development.

References

- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diazirine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 18. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]

- 21. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Carbene Intermediates from Diazirine Photolysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diazirines are a class of small, three-membered ring compounds containing a carbon and two nitrogen atoms that have become indispensable tools in chemical biology and drug discovery.[1] Their significance stems from their ability to serve as stable precursors to highly reactive carbene intermediates upon photolysis with UV light.[2][3] This photo-activation, typically around 350-365 nm, is relatively benign to biological systems, minimizing damage to proteins and cells.[4][5] The generated carbenes can indiscriminately insert into neighboring C-H, O-H, and N-H bonds, making diazirine-containing molecules powerful probes for photoaffinity labeling (PAL).[6] PAL is a key technique used to identify the biological targets of small molecules, map ligand-binding sites, and elucidate protein-protein or protein-nucleic acid interactions.[7] This guide provides a detailed overview of the generation, reactivity, and application of carbene intermediates from diazirine photolysis.

Mechanism of Intermediate Generation

Upon absorption of UV light (typically 340-380 nm), a diazirine molecule is promoted to an excited state.[8] From this state, it can follow two primary pathways to generate reactive species.[8][9]

-

Direct Carbene Formation: The excited diazirine can directly extrude a molecule of dinitrogen (N₂) to form a highly reactive, short-lived singlet carbene intermediate.[4]

-

Isomerization to a Diazo Intermediate: Alternatively, the excited diazirine can rearrange to form a linear diazoalkane isomer.[4][9] This diazo intermediate is more stable than the carbene but can still be reactive. It can subsequently absorb a second photon to lose N₂ and form the same carbene intermediate, or it can react directly with nucleophiles, particularly acidic residues in proteins.[10][11]

Recent studies have revealed that for many alkyl diazirines, the dominant pathway involves the sequential generation of the diazo intermediate first, followed by the carbene.[10][12] The relative proportion of these two pathways and the resulting intermediates is influenced by the structure of the diazirine, with aromatic diazirines tending to generate more carbenes directly than alkyldiazirines.[4]

Reactivity of Intermediates

The utility of diazirines in PAL stems from the distinct reactivities of the carbene and diazo intermediates.

-

Carbene Intermediates: Carbenes are highly reactive, electrophilic species with very short lifetimes, on the order of picoseconds.[8] Their primary reaction is insertion into nearby covalent bonds, including C-H, O-H, and N-H bonds of amino acid side chains or the peptide backbone.[4][13] This reactivity is largely indiscriminate, making carbenes excellent tools for labeling the immediate molecular environment of the probe.[14] However, their high reactivity also makes them susceptible to quenching by water, which can lead to low labeling yields in aqueous solutions.[3][8]

-

Diazo Intermediates: Diazo compounds are less reactive than carbenes.[4] In biological systems, their primary mode of reaction involves protonation by acidic residues (e.g., glutamic acid, aspartic acid) to form a diazonium ion, which then acts as an alkylating agent.[9][11] This leads to a labeling preference for acidic amino acids, a phenomenon that is pH-dependent.[6][11] Understanding this reactivity bias is crucial for correctly interpreting PAL results, as it can explain why alkyl diazirine probes often enrich highly acidic proteins.[11]

Quantitative Data

The efficiency and kinetics of diazirine photolysis are critical parameters for experimental design. Quantitative data, while often system-dependent, provides valuable benchmarks.

Table 1: Photophysical Properties of a Representative Diazirine This table summarizes the photolysis half-life of Azi-fropofol, a trifluoromethylphenyl diazirine derivative, in methanol, demonstrating the wavelength-dependence of the reaction rate.

| Property | Wavelength | Value | Source |

| Absorption Max (λmax) | - | 317 nm | [15] |

| Half-life (t₁/₂) | 356 nm | 11.0 min (95% CI: 6.6–26.5) | [15] |

| Half-life (t₁/₂) | 300 nm | 3.8 min (95% CI: 2.9–4.8) | [15] |

Table 2: Representative Rate Constants for Carbene Reactions This table shows the rate constants for the reaction of various singlet carbenes with their parent diazirine to form a carbene-diazirine ylide (CDY), an intermediate that can lead to azine formation. This illustrates the decreasing reactivity of the carbenes.

| Carbene | Rate Constant (k, M⁻¹ s⁻¹) | Source |

| Adamantylidene (Ad:) | 10⁹ | [16] |

| Bicyclo[3.3.1]non-9-ylidene (BCN:) | 10⁹ | [16] |

| Benzylchlorocarbene | 10⁸ | [16] |

| Phenylchlorocarbene | 10⁶ | [16] |

Experimental Protocols

Protocol 1: General Procedure for Photoaffinity Labeling (PAL) of Proteins

This protocol provides a general workflow for identifying protein targets of a small molecule using a diazirine- and alkyne-containing photoaffinity probe.[17]

-

Incubation: Incubate the protein mixture (e.g., cell lysate, ~1 mg/mL) with the diazirine-containing photoaffinity probe. Perform this in the dark or under subdued light to prevent premature activation. A typical probe concentration is in the low micromolar range.

-

Competition Control: As a negative control, pre-incubate a parallel sample with an excess of a photo-stable competitor compound (a ligand that binds to the same target but lacks the diazirine) before adding the photoaffinity probe. This will demonstrate the specificity of the labeling.

-

Irradiation: Place the samples in a suitable container (e.g., quartz cuvette or microplate) and irradiate with a UV lamp (e.g., 350-365 nm). The optimal irradiation time depends on the lamp's power and the probe's half-life but typically ranges from 5 to 30 minutes.[15][17] Keep the samples on ice to minimize thermal damage. A sample protected from light (e.g., with aluminum foil) should be included as another control.

-

Click Chemistry: After photolysis, add reagents for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This involves adding a reporter tag (e.g., biotin-azide or a fluorescent azide), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). This step attaches a detectable tag to the cross-linked proteins.

-

Enrichment and Detection: If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.

-

Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning (for fluorescent tags) or by Western blotting (for biotin tags). For target identification, the enriched proteins are typically subjected to tryptic digest followed by LC-MS/MS analysis.

Protocol 2: Determination of Diazirine Photolysis Half-Life

This protocol describes how to measure the rate of diazirine photodecomposition.[15]

-

Sample Preparation: Dissolve the diazirine compound in a suitable solvent (e.g., methanol) in a 1 cm path length quartz cuvette. The concentration should be sufficient to give a measurable absorbance at its λmax.

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.

-

Photolysis: Place the cuvette at a fixed distance from a UV lamp (e.g., Rayonet RPR-3500 lamp) emitting at the desired wavelength (e.g., 350 nm).

-

Serial Measurements: At regular time intervals, briefly remove the cuvette from the light source and record its UV-Vis spectrum. Monitor the decrease in the absorbance peak corresponding to the diazirine N=N bond (typically ~315-360 nm).

-

Data Analysis: Plot the absorbance at λmax versus time. Fit the data to a first-order decay equation (A = A₀ * e^(-kt)) to determine the rate constant (k). The half-life (t₁/₂) can then be calculated using the formula t₁/₂ = ln(2)/k.

Applications and Drug Development

The primary application of diazirine photolysis in drug development is target identification.[18] By attaching a diazirine moiety to a drug candidate or a fragment molecule, researchers can create a photoaffinity probe.[18] When this probe binds to its target protein, UV irradiation triggers the generation of a carbene, which covalently cross-links the probe to the binding site.[1][17] Subsequent analysis using proteomics can then identify the protein, providing crucial information about the drug's mechanism of action.[5]

Conclusion

Diazirine photolysis provides a robust and versatile method for generating highly reactive carbene and diazo intermediates. This technology is central to photoaffinity labeling, a powerful strategy in modern drug discovery and chemical biology for identifying and characterizing molecular interactions in complex biological systems. A thorough understanding of the underlying photochemical mechanisms, the distinct reactivities of the generated intermediates, and the proper experimental design is essential for the successful application of this technique and the accurate interpretation of its results.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Diazirine based photoaffinity labeling [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 5. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 6. Diazirine - Wikipedia [en.wikipedia.org]

- 7. research.vu.nl [research.vu.nl]

- 8. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. communities.springernature.com [communities.springernature.com]

- 13. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Probing the Shadows: A Technical Guide to the Stability of Trifluoromethylphenyldiazirine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylphenyldiazirine (TPD) moieties have emerged as powerful tools in chemical biology and drug discovery, primarily serving as photoactivatable crosslinkers in photoaffinity labeling (PAL) experiments. Their utility lies in their ability to remain chemically inert within complex biological systems until triggered by UV light, whereupon they generate highly reactive carbenes that form covalent bonds with nearby interacting biomolecules. This allows for the identification and characterization of drug targets, binding partners, and protein-protein interactions. However, the underlying assumption of their stability pre-activation is critical for the successful design and interpretation of such experiments. This technical guide provides an in-depth exploration of the stability of trifluoromethylphenyldiazirine in biological systems, summarizing available data, detailing experimental protocols for stability assessment, and visualizing key experimental workflows.

Data Presentation: Stability of Trifluoromethylphenyldiazirine Probes

Quantitative data on the specific half-life of the trifluoromethylphenyldiazirine group in various biological matrices is not extensively documented in publicly available literature. The primary focus of existing research has been on the synthesis and application of these probes, with their stability often being a stated prerequisite rather than a quantified parameter. However, based on their widespread and successful use, a qualitative understanding of their stability can be summarized.

| Biological Matrix | Stability Assessment | Key Findings | Citations |

| Aqueous Buffer | Generally considered stable. | Trifluoromethylphenyldiazirines are designed to be stable in aqueous solutions under typical physiological pH and temperature in the absence of UV light. | [1] |

| Cell Culture Media | Qualitatively high stability. | Probes are incubated with live cells for extended periods (hours) prior to photoactivation, implying sufficient stability to allow for cellular uptake and target engagement. | [2][3] |

| Cell Lysates | Assumed to be stable. | PAL experiments are routinely performed in cell lysates, where the probe is expected to remain intact until UV irradiation. | [4] |

| Plasma | Generally stable, but potential for enzymatic degradation exists for the overall molecule. | While the diazirine ring itself is robust, the stability of the entire probe molecule in plasma will depend on the susceptibility of its other functional groups to plasma esterases and proteases. | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for researchers aiming to validate the stability of their specific trifluoromethylphenyldiazirine-containing probes within their experimental context. Below are detailed methodologies for assessing probe stability in common biological matrices.

Protocol 1: In Vitro Stability Assessment in Plasma

Objective: To determine the rate of non-photochemical degradation of a trifluoromethylphenyldiazirine probe in plasma.

Materials:

-

Test trifluoromethylphenyldiazirine probe

-

Control compound (a stable compound with similar analytical properties)

-

Human, rat, or mouse plasma (freshly prepared with anticoagulant)

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

LC-MS/MS system

Methodology:

-

Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test probe and control compound in DMSO.

-

Incubation:

-

Pre-warm plasma and PBS to 37°C.

-

In separate microcentrifuge tubes, add the test probe stock solution to pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

-

Prepare a parallel incubation in PBS as a control for non-enzymatic degradation.

-

Incubate the tubes at 37°C.

-

-

Time Points: Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The 0-minute time point is taken immediately after adding the compound.

-

Sample Quenching and Protein Precipitation:

-

To each aliquot, add 4 volumes of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins and quench any enzymatic reactions.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Plot the percentage of the remaining probe against time.

-

Determine the half-life (t½) of the probe in plasma by fitting the data to a first-order decay model.

-

Protocol 2: Cellular Stability Assessment

Objective: To evaluate the stability of a trifluoromethylphenyldiazirine probe within a cellular environment.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Test trifluoromethylphenyldiazirine probe

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Acetonitrile (ACN) with 0.1% formic acid

-

LC-MS/MS system

Methodology:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

-

Probe Incubation:

-

Treat the cells with the test probe at the desired concentration (e.g., 10 µM) in fresh cell culture medium.

-

Incubate the cells for various time periods (e.g., 0, 1, 2, 4, 8, and 24 hours) in the dark to prevent photoactivation. The 0-hour time point represents cells harvested immediately after probe addition.

-

-

Cell Harvesting and Lysis:

-

At each time point, wash the cells twice with ice-cold PBS to remove the extracellular probe.

-

Lyse the cells directly on the plate with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

-

Protein Precipitation and Extraction:

-

Add 4 volumes of ice-cold ACN with 0.1% formic acid to the cell lysate.

-

Vortex thoroughly and centrifuge at high speed to pellet proteins and cellular debris.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Plot the intracellular concentration of the probe over time to assess its cellular stability. A decrease in concentration may indicate degradation or active efflux.

-

Mandatory Visualizations

Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use and stability assessment of trifluoromethylphenyldiazirine probes.

Discussion and Conclusion

The trifluoromethylphenyldiazirine moiety is a cornerstone of modern photoaffinity labeling techniques due to its inherent stability in biological environments prior to photoactivation. While quantitative data on its degradation kinetics are sparse, its successful and widespread application attests to its robustness. Some derivatives of TPD have, however, been shown to exhibit cellular toxicity, which may be related to membrane disruption rather than the instability of the diazirine group itself.[8] Therefore, it is imperative for researchers to empirically validate the stability and cytotoxicity of their specific probe constructs in the context of their planned experiments.

References

- 1. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of Trifluoromethylphenyl Diazirine Cholesterol Analogues As Cholesterol Mimetics and Photolabeling Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Mapping the Interactome: A Technical Guide to Ligand-Receptor Identification Using Diazirine-Based Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational concepts and practical applications of diazirine-based photoaffinity labeling (PAL) for mapping ligand-receptor interactions. Diazirines, as small and efficient photo-reactive crosslinkers, have become an indispensable tool in chemical biology and drug discovery for the covalent capture of transient molecular interactions, enabling the identification of protein targets and the elucidation of a ligand's interactome.[1][2][3] This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data analysis strategies.

Core Principles of Diazirine-Based Photoaffinity Labeling

Photoaffinity labeling is a powerful technique used to identify the binding partners of a specific ligand within a complex biological system.[4] The core of this method lies in a specially designed chemical probe, known as a photoaffinity probe.

A typical diazirine-based photoaffinity probe is a trifunctional molecule comprising three key components[5][6]:

-

A Ligand Moiety: This is the pharmacophore or molecule of interest whose binding partners are to be identified. It provides the specificity for the interaction.

-

A Diazirine Group: This is the photo-reactive moiety. Diazirines are three-membered rings containing a carbon and two nitrogen atoms.[1] Upon irradiation with long-wave UV light (typically 330-370 nm), the diazirine ring loses a molecule of dinitrogen gas (N₂) to generate a highly reactive carbene intermediate.[1][4][7]

-

A Reporter Tag: This functional group enables the detection, enrichment, and identification of the cross-linked protein-probe adducts. Common reporter tags include biotin for affinity purification with streptavidin, or an alkyne/azide group for subsequent bioorthogonal "click" chemistry conjugation to a fluorescent dye or biotin.[5][8]

The primary advantage of diazirines over other photo-reactive groups, such as aryl azides and benzophenones, is their small size, which minimizes perturbation of the ligand's binding properties.[1][9] They also require a relatively short period of irradiation at longer, less damaging wavelengths.[1][10]

The generated carbene is highly reactive and can insert into a wide range of chemical bonds present in amino acid side chains and the peptide backbone, including C-H, N-H, and O-H bonds, forming a stable covalent bond between the probe and the interacting protein.[1][8] This covalent capture of a transient interaction is the cornerstone of the technique.

It is important to note that the reactivity of the generated carbene is not entirely non-specific. Studies have shown that alkyl diazirines can exhibit a preference for labeling acidic amino acids, such as glutamate and aspartate, particularly under certain pH conditions.[1][11][12] This is thought to occur through the formation of a diazo intermediate which can be protonated to a reactive diazonium species.[4][13] Aryl-trifluorodiazirines, on the other hand, tend to react more broadly through the carbene intermediate.[11][14]

Experimental Workflow and Protocols

The general workflow for a diazirine-based photoaffinity labeling experiment involves several key stages, from probe incubation to mass spectrometry-based identification of the target proteins.

Detailed Experimental Protocols

Below are generalized protocols for key steps in a photoaffinity labeling experiment. Specific parameters should be optimized for the particular ligand, protein, and biological system under investigation.

Protocol 1: Photoaffinity Labeling in Live Cells [15][16]

-

Cell Culture and Probe Incubation:

-

Culture cells to the desired confluency (e.g., 90%).

-

Treat the cells with the diazirine-containing photoaffinity probe at a predetermined concentration. Include control groups, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of the parent compound without the diazirine and reporter tag.

-

Incubate for a sufficient time to allow the probe to reach its target and establish binding equilibrium.

-

-

UV Irradiation:

-

Wash the cells with cold phosphate-buffered saline (PBS) to remove the unbound probe.

-

Place the cell culture plates on a cooling block or on ice to minimize cellular stress during irradiation.

-

Irradiate the cells with UV light at a wavelength of approximately 350-365 nm.[8][17] The duration of irradiation should be optimized; a typical starting point is 1-5 minutes.[8] Use a UV lamp with an output of >8 W and ensure proper safety precautions, including UV-protective shielding.[16][17]

-

-

Cell Lysis and Protein Extraction:

-

After irradiation, harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

-

Protocol 2: Click Chemistry and Affinity Purification [8]

-

Click Chemistry Reaction:

-

To the protein lysate, add the click chemistry reaction components: an azide- or alkyne-containing reporter molecule (e.g., biotin-azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper ligand like TBTA), and incubate to allow for the covalent ligation of the reporter tag to the cross-linked probe.

-

-

Affinity Purification:

-

Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated protein-probe complexes.

-

Wash the beads extensively with lysis buffer and then with a high-stringency wash buffer to remove non-specifically bound proteins.

-

Protocol 3: On-Bead Digestion and Mass Spectrometry

-

Protein Digestion:

-

Resuspend the beads in a digestion buffer (e.g., containing urea or another denaturant).

-

Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT) and alkylate the resulting free thiols with an alkylating agent like iodoacetamide.

-

Add a protease, typically trypsin, and incubate overnight to digest the captured proteins into peptides.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the peptides.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Different fragmentation methods can be employed for the identification of cross-linked peptides, including Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD).[18][19] HCD is often favored for identifying cross-linked peptides.[18][19]

-

Data Presentation and Analysis

A key aspect of photoaffinity labeling experiments is the quantitative analysis of the mass spectrometry data to distinguish specific interactors from non-specific background proteins. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are often employed for this purpose.[4]

Table 1: Comparison of Fragmentation Methods for Diazirine Cross-linked Peptides

| Fragmentation Method | Number of Peptide-Spectrum Matches (PSMs) | Number of Identified Links | Cross-link Site Precision |

| HCD | 958 | 446 | ~62% |

| CID | - | +58 (complementary to HCD) | - |

| EThcD | - | - | ~62% |

Data adapted from a study on SDA-cross-linked human serum albumin.[18][19]

Table 2: Properties of Common Photo-Reactive Groups

| Photo-Reactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |

| Diazirine | 330 - 370 | Carbene | Small size, high reactivity, short irradiation time, stable in various conditions.[1][7][10] | Can form diazo intermediate leading to labeling bias towards acidic residues.[4][11] |

| Aryl Azide | < 300 | Nitrene | - | Requires low wavelength UV which can damage macromolecules.[1] |

| Benzophenone | ~350 | Triplet Diradical | More stable to water quenching than carbenes.[4] | Larger size, can require longer irradiation times leading to non-specific labeling.[1] |

Visualizing the Chemistry and Pathways

The chemical transformations and biological pathways involved in photoaffinity labeling can be effectively visualized using diagrams.

Conclusion

Diazirine-based photoaffinity labeling is a robust and versatile methodology for the unbiased identification of ligand-receptor interactions directly in complex biological systems.[20] Its application is crucial in the early stages of drug discovery for target deconvolution and in fundamental research for mapping cellular communication networks. By understanding the core principles of diazirine chemistry, optimizing experimental protocols, and employing quantitative proteomic strategies, researchers can effectively harness this technology to uncover novel biological insights and accelerate the development of new therapeutic agents.

References

- 1. Diazirine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.vu.nl [research.vu.nl]

- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 11. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. interchim.fr [interchim.fr]

- 18. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Diazirine: Structure, Bonding, and Spectral Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract